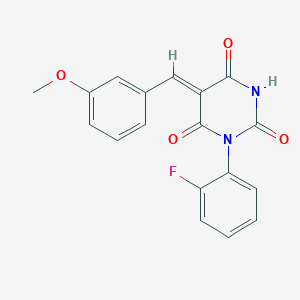![molecular formula C21H17NO4 B5884019 methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate, also known as methyl 2-(3-(2-furyl)-2-phenylacrylamido)benzoate or MFA, is a synthetic compound that has been widely used in scientific research. The compound belongs to the family of benzamides and has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of MFA is not fully understood. However, it is believed that MFA exerts its effects by binding to specific receptors or enzymes in the body. For example, MFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MFA has also been shown to interact with proteins involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of MFA depend on the specific application and the dose used. In general, MFA has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. MFA has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, MFA has been shown to modulate the activity of various enzymes and proteins involved in metabolic pathways and cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MFA in lab experiments include its high purity, stability, and specificity. MFA is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, the limitations of using MFA include its potential toxicity and the need for careful handling and storage. In addition, the effects of MFA can be dose-dependent and may vary depending on the experimental conditions used.
Direcciones Futuras
There are several future directions for the study of MFA. One area of research is the development of MFA-based drug delivery systems for targeted drug delivery. Another area of research is the study of MFA in combination with other compounds for enhanced therapeutic effects. Additionally, the use of MFA as a fluorescent probe for the study of protein-protein interactions is an area of ongoing research. Overall, MFA has the potential to be a valuable tool in scientific research and may have future applications in medicine, biochemistry, and pharmacology.
Métodos De Síntesis
The synthesis of MFA involves the reaction between 2-amino benzoic acid, 2-furan carboxaldehyde, and 2-phenylacrylic acid. The reaction is catalyzed by a base and the resulting product is purified through recrystallization. The purity and yield of the final product depend on the reaction conditions and the purification method used.
Aplicaciones Científicas De Investigación
MFA has been extensively studied for its potential applications in various fields of science. In the field of medicine, MFA has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In biochemistry, MFA has been used as a fluorescent probe to study protein-protein interactions. In pharmacology, MFA has been studied for its potential as a drug delivery system and for its ability to inhibit enzymes involved in various metabolic pathways.
Propiedades
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-21(24)17-11-5-6-12-19(17)22-20(23)18(14-16-10-7-13-26-16)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,23)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEORFBNYCUSAHU-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)




![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)


![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)

![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)
